molecular formula C7H3Cl3O2 B7724713 2,3,5-Trichlorobenzoic acid CAS No. 8003-94-9

2,3,5-Trichlorobenzoic acid

Cat. No.: B7724713
CAS No.: 8003-94-9
M. Wt: 225.5 g/mol
InChI Key: CGFDSIZRJWMQPP-UHFFFAOYSA-N
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Description

2,3,5-Trichlorobenzoic acid is a chlorinated derivative of benzoic acid, characterized by the substitution of three hydrogen atoms on the benzene ring with chlorine atoms at positions 2, 3, and 5. This compound is known for its significant role in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trichlorobenzoic acid can be synthesized through several methods. One common approach involves the chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems helps in achieving high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trichlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Formation of various substituted benzoic acids.

    Reduction: Formation of 2,3,5-trichlorobenzyl alcohol or 2,3,5-trichlorobenzaldehyde.

    Oxidation: Formation of chlorinated aromatic acids or ketones.

Scientific Research Applications

2,3,5-Trichlorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Studied for its effects on microbial metabolism and as a potential antibacterial agent.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,5-Trichlorobenzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, disrupting metabolic pathways. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzoic acid
  • 2,6-Dichlorobenzoic acid
  • 3,4-Dichlorobenzoic acid
  • 2,3,6-Trichlorobenzoic acid

Comparison: 2,3,5-Trichlorobenzoic acid is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to other chlorobenzoic acids, it exhibits distinct properties that make it suitable for specialized applications in research and industry.

Properties

IUPAC Name

2,3,5-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFDSIZRJWMQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074285
Record name 2,3,5-Trichlorobenzoic acid
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Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50-73-7, 8003-94-9
Record name 2,3,5-Trichlorobenzoic acid
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Record name Benzoic acid, 2,3,5-trichloro-
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Record name Benzoic acid, 2,3,5(or 2,3,6)-trichloro-
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Record name Benzoic acid, 2,3,5-trichloro-
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Record name 2,3,5-Trichlorobenzoic acid
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Record name 2,3,5-Trichlorobenzoic acid
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Synthesis routes and methods

Procedure details

Powered sodium nitrite (37.0 g, 0.54M) was added portionwise to concentrated sulphuric acid (270 ml) which was stirred under an atmosphere of nitrogen. The temperature of the mixture was not allowed to rise above 70°. Meanwhile 3-amino-2,5-dichlorobenzoic acid (100 g, 0.45M) was dissolved in hot glacial acetic acid (1,200 ml), the resultant solution was cooled rapidly to room temperature and added dropwise to the above stirred and cooled nitrous acid mixture so that the internal temperature did not rise above 30°. The solution formed after the addition was left at room temperature for 2 hours then was slowly added to a stirred solution of cuprous chloride (97 g, 0.97M) in concentrated hydrochloric acid (970 ml). The resultant mixture was stirred until the nitrogen evolution had ceased and was then left overnight. The solid was filtered off, washed well with water and dried in vacuo. Yield 90.1 g (89%) m.p. 164°-165° C. (uncorrected).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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